methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrrolo[3,4-d]isoxazole ring, and a nitrophenyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrrolo[3,4-d]isoxazole ring, which is a fused five- and six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group could potentially be reduced to an amine, and the ester could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of an ester group could make it relatively polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Electrochromic Devices and Conducting Polymers
Research by Variş et al. (2006) involves the synthesis of a new soluble conducting polymer derived from thiophene and its application in electrochromic devices. The synthesized polymers show promising characteristics for use in these devices, such as a suitable electronic band gap and effective switching ability, indicating potential applications in smart windows, displays, and low-energy consumption screens (Variş et al., 2006).
Novel Heterocyclic Compounds and Their Reactivity
Gaywood and McNab (2009) explored the synthesis of 4,5-dihydrothieno[3,2-b]pyrrol-6-one, a heteroindoxyl compound, through flash vacuum pyrolysis of 2-acetyl-3-azidothiophene. This research revealed the compound's versatile reactivity, providing a foundation for the synthesis of indirubin analogs, succinate derivatives, and other heterocyclic structures, suggesting potential in medicinal chemistry and material sciences (Gaywood & McNab, 2009).
Microporous Metal-Organic Frameworks (MOFs) for Sensing and Magnetic Properties
Wang et al. (2016) demonstrated the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups. These MOFs exhibit significant gas adsorption properties, sensing capabilities toward nitrobenzene and acetone, and notable magnetic properties. Such characteristics highlight the potential of structurally complex molecules in developing advanced materials for gas storage, sensing applications, and spintronic devices (Wang et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that many bioactive compounds work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7S/c1-13-14(2)36-24(18(13)25(31)34-3)26-22(29)19-20(15-9-11-17(12-10-15)28(32)33)27(35-21(19)23(26)30)16-7-5-4-6-8-16/h4-12,19-21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDRKSUSLFYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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